Regioisomeric Differentiation: 1,2,3-Triazole vs. 1,2,4-Triazole Fusion Dictates Biological Target Engagement
The 1,2,3-triazolo[1,5-a]pyrazine scaffold (present in the target compound) has been validated as a novel Hsp90 inhibitor chemotype with IC₅₀ values of 60–100 nM against purified Hsp90 and cellular anticancer IC₅₀ values of 2–10 μM across five cancer cell lines [1]. In contrast, the 1,2,4-triazolo[1,5-a]pyrazine regioisomer (e.g., CAS 1187830-58-5) is documented primarily as an adenosine A₂A receptor antagonist scaffold with oral in vivo activity at 3 mg/kg in Parkinson’s disease models [2]. These two regioisomers engage entirely distinct protein targets, meaning they are not functionally interchangeable in any target-based screening campaign.
| Evidence Dimension | Primary biological target engagement |
|---|---|
| Target Compound Data | Hsp90 inhibition IC₅₀ = 60–100 nM (purified Hsp90); Cellular IC₅₀ = 2–10 μM (5 cancer lines) [1] |
| Comparator Or Baseline | 1,2,4-Triazolo[1,5-a]pyrazine regioisomer: Adenosine A₂A receptor antagonism; oral activity at 3 mg/kg (mouse catalepsy; 6-OHDA rat model) [2] |
| Quantified Difference | Target switch: Hsp90 (chaperone) vs. A₂A (GPCR) – entirely distinct target classes with no known overlap. |
| Conditions | Hsp90: polarized fluorescent assay; cancer cell lines (5 lines). A₂A: in vitro binding and in vivo rodent models. |
Why This Matters
Procurement of the incorrect regioisomer will result in complete loss of activity in Hsp90-targeted programs, wasting screening resources and generating false-negative data.
- [1] Xu M.-Y. et al. Chin. Chem. Lett. 2016, 27(01), 11-15. Hsp90 IC₅₀: 60–100 nM; Cellular IC₅₀: 2–10 μM. View Source
- [2] Yao G. et al. Bioorg. Med. Chem. Lett. 2005, 15(3), 511-515. A₂A antagonist, oral activity 3 mg/kg. View Source
